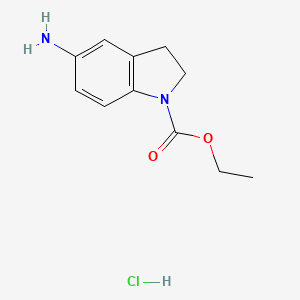
ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride
Übersicht
Beschreibung
“Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H14N2O2•HCl and a molecular weight of 242.7 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of “ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride” is based on the indole scaffold, which is also known as benzopyrrole . This scaffold contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Wissenschaftliche Forschungsanwendungen
Inhibition of Human 5-Lipoxygenase
- Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride derivatives have been identified as potent inhibitors of human 5-lipoxygenase, an enzyme crucial in the biosynthesis of pro-inflammatory leukotrienes. These inhibitors demonstrate significant potential for treating inflammatory and allergic diseases due to their ability to efficiently block leukotriene production, thus mitigating inflammation (E. Karg et al., 2009; A. Peduto et al., 2014).
Antiviral Activity
- Certain derivatives of ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride have demonstrated antiviral activity against a variety of viruses, including BVDV, HCV, and influenza A virus. Specifically, compounds were found to suppress viral replication effectively in vitro, suggesting a potential role in antiviral therapy (Александр Васильевич Иващенко et al., 2015).
Anticancer Potential
- The exploration of indole derivatives, including those related to ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride, for their potential anticancer properties has been a significant area of interest. These compounds have been evaluated for their effects on cancer cell proliferation and survival, indicating a promising avenue for the development of new cancer treatments (C. Temple et al., 1983).
Allosteric Modulation of Receptors
- Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride and its analogs have been studied for their ability to modulate receptors allosterically, notably the cannabinoid CB1 receptor. These studies have contributed to a better understanding of receptor dynamics and the potential for developing novel therapeutic agents that target receptor modulation (Martin R. Price et al., 2005).
Chemical Synthesis and Methodology
- Research has also focused on the synthesis and chemical properties of ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride and related compounds. These studies provide valuable insights into the compound's versatility and potential applications in various chemical synthesis processes, highlighting its importance in the field of medicinal chemistry (E. Beccalli et al., 1994).
Zukünftige Richtungen
The future directions for “ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride” and other indole derivatives include further exploration of their diverse biological activities and therapeutic possibilities . The synthesis of a variety of indole derivatives for screening different pharmacological activities is of interest to researchers .
Wirkmechanismus
Target of Action
Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological effects of the compound.
Mode of Action
The compound interacts with its targets by binding to them, which can result in changes to the targets’ function . This interaction can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The compound can affect various biochemical pathways due to its broad-spectrum biological activities . For example, it can inhibit the activity of enzymes such as indoleamine 2,3-dioxygenase (IDO) and human reticulocyte 15-lipoxygenase-1 . These enzymes are involved in various biochemical pathways, and their inhibition can lead to downstream effects such as the suppression of inflammation and the inhibition of cancer cell growth .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific biological activity. For example, as an antiviral agent, it can inhibit the replication of viruses . As an anticancer agent, it can inhibit the growth of cancer cells .
Eigenschaften
IUPAC Name |
ethyl 5-amino-2,3-dihydroindole-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13;/h3-4,7H,2,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRATGWEVJDMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C1C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



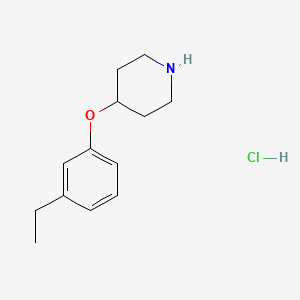
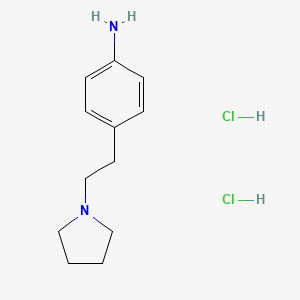
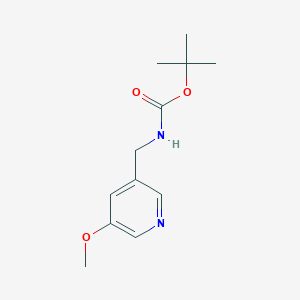
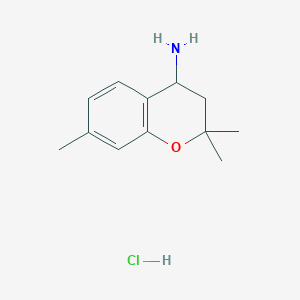
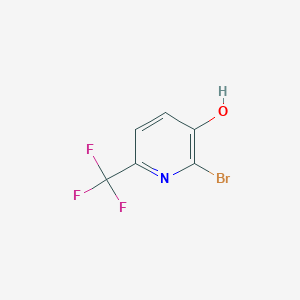
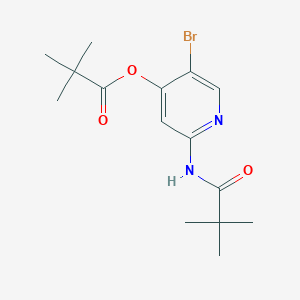
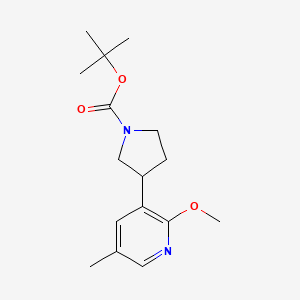
![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)
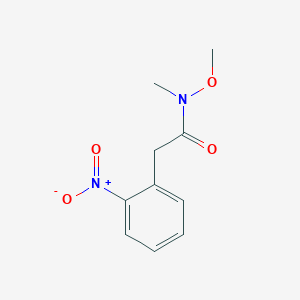
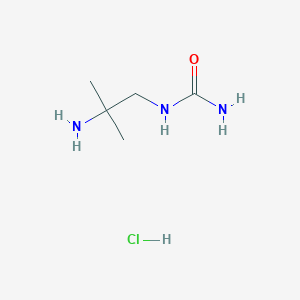

![1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1521487.png)

